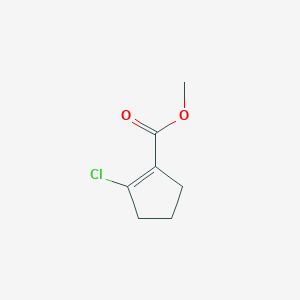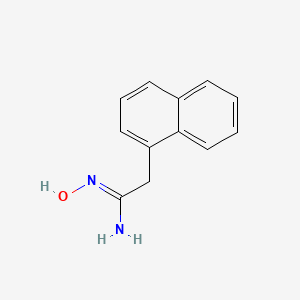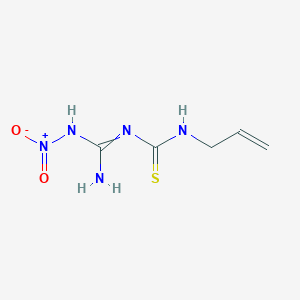![molecular formula C11H7ClF3N B1352905 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 383137-92-6](/img/structure/B1352905.png)
1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, also known as 4-CFT, is a heterocyclic compound that is composed of a pyrrole ring and a trifluoromethylphenyl group. It is a common reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition to its use in synthesis, 4-CFT has also been studied for its biological properties. This article will discuss the synthesis of 4-CFT, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Electronically Intercommunicating Iron Centers
A study on novel diferricenyl and tetraferricenyl pyrroles, which are structurally related to 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, revealed considerable electron delocalization within the pyrrole core system. These compounds exhibit remarkable electrochemical properties, including reversible one-electron transfer processes, which could have implications for electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).
Anticancer Potential
Pyrrole derivatives, including those structurally similar to 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, have been synthesized as inhibitors of protein kinases like EGFR and VEGFR. These compounds have shown promise in binding with EGFR and VEGFR, forming stable complexes, and inducing apoptosis in malignant cells while acting as antioxidants in inflamed tissues, suggesting potential as anticancer therapeutics (Kuznietsova et al., 2019).
Synthesis and Reactivity Studies
Research on 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a compound related to 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, has provided insights into its synthesis, characterization, and reactivity. These studies include analyses of molecular stability, non-linear optical properties, and interactions with biological targets, highlighting its potential in various scientific applications (Murthy et al., 2017).
Luminescent Polymers
A study on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to the core structure of 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole, demonstrated the synthesis of highly luminescent materials. These polymers show strong fluorescence and high quantum yields, making them suitable for optical and electronic applications (Zhang & Tieke, 2008).
Mecanismo De Acción
Target of Action
The primary target of 1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole is the Kinase insert Domain-containing Receptor (KDR) . KDR is a validated target for anticancer drug discovery and development .
Mode of Action
1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole interacts with its target, KDR, by inhibiting its kinase activity . This inhibition results in a decrease in the phosphorylation of STAT3 , a transcription factor involved in many cellular processes such as cell growth and apoptosis .
Biochemical Pathways
The compound’s action on KDR affects the STAT3 signaling pathway . By inhibiting the phosphorylation of STAT3, the compound can induce apoptosis (cell death) in cancer cells . This suggests that the compound may have potential as an anticancer agent .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through the inhibition of STAT3 phosphorylation, which disrupts the STAT3 signaling pathway and leads to cell death .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the presence of other biochemical reagents in the environment could potentially interfere with the compound’s interaction with its target . Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Propiedades
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c12-10-4-3-8(16-5-1-2-6-16)7-9(10)11(13,14)15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYGWTNMONJLST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)



![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)
